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molecular formula C9H6F3NO3 B8677321 6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one

6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B8677321
M. Wt: 233.14 g/mol
InChI Key: QCGVWLLLRGUTDV-UHFFFAOYSA-N
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Patent
US07432258B2

Procedure details

2-bromo-N-{2-hydroxy-5-[(trifluoromethyl)oxy]phenyl}acetamide (4.23 g, 13.5 mmol), was dissolved in 140 mL of anhydrous dimethylformamide under argon. Potassium carbonate was added and suspended in the solution at room temperature. The mixture was warmed to 85° C. and was refluxed for one hour. HPLC (Eclipse XDB-C18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) indicated that all of the starting material (Rt=6.5 min) was consumed and a new single peak formed (Rt=6.2 min). The mixture was allowed to cool to room temperature before it was diluted with 600 mL of ethyl acetate and washed with water (2×150 mL) and brine (2×150 mL). The organic phase was dried over Na2SO4, filtered and concentrated to give 6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one (2.86 g, 12.3 mmol, 91%) as a brown amorphous solid. MS (ES) m/e 233 [M+H]+.
Name
2-bromo-N-{2-hydroxy-5-[(trifluoromethyl)oxy]phenyl}acetamide
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[C:10]([O:12][C:13]([F:16])([F:15])[F:14])[CH:9]=[CH:8][C:7]=1[OH:17])=[O:4].C(=O)([O-])[O-].[K+].[K+].CC#N.O.FC(F)(F)C(O)=O>CN(C)C=O.C(OCC)(=O)C>[F:14][C:13]([F:16])([F:15])[O:12][C:10]1[CH:9]=[CH:8][C:7]2[O:17][CH2:2][C:3](=[O:4])[NH:5][C:6]=2[CH:11]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
2-bromo-N-{2-hydroxy-5-[(trifluoromethyl)oxy]phenyl}acetamide
Quantity
4.23 g
Type
reactant
Smiles
BrCC(=O)NC1=C(C=CC(=C1)OC(F)(F)F)O
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N.O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
suspended in the solution at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
a new single peak formed (Rt=6.2 min)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature before it
WASH
Type
WASH
Details
washed with water (2×150 mL) and brine (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=CC2=C(NC(CO2)=O)C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.3 mmol
AMOUNT: MASS 2.86 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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